molecular formula C9F20 B1622803 Perfluoro dimethylethylpentane CAS No. 50285-18-2

Perfluoro dimethylethylpentane

Cat. No. B1622803
CAS RN: 50285-18-2
M. Wt: 488.06 g/mol
InChI Key: GEXSLRJJTOFEMA-UHFFFAOYSA-N
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Description

Perfluoro dimethylethylpentane is an organic compound with the molecular formula C9F20 . It is also known by its IUPAC name 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-(1,1,1,2,3,3,3-heptafluoro-2-propanyl)-4-(trifluoromethyl)pentane . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of perfluoro compounds like Perfluoro dimethylethylpentane often involves the use of fluoroalkyl substances . The synthesis process can involve organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) .


Molecular Structure Analysis

Perfluoro dimethylethylpentane has a molecular weight of 488.06 . It is a perfluorinated compound, meaning it contains only carbon-fluorine bonds, which are the shortest and strongest C-F bonds .


Chemical Reactions Analysis

Perfluoro dimethylethylpentane, like other perfluoroalkyl substances (PFAS), is highly stable and resistant to degradation . This stability is due to the strength of the carbon-fluorine bonds in the molecule .


Physical And Chemical Properties Analysis

Perfluoro dimethylethylpentane has a density of 1.7±0.1 g/cm3, a boiling point of 129.3±8.0 °C at 760 mmHg, and a vapor pressure of 12.5±0.2 mmHg at 25°C . It has no H bond acceptors or donors, and 8 freely rotating bonds .

Scientific Research Applications

Electrochemical Applications

Perfluoro dimethylethylpentane, along with its branched and unsaturated analogs, has been studied for its electrochemical reduction properties. The process involves the cleavage of C-F bonds, leading to the formation of polymeric products and stable carbanion particles. This reveals potential applications in developing new materials and understanding the electrochemical behavior of perfluorocarbons (Pud et al., 1995).

Environmental and Health Impacts

Research has highlighted the ubiquitous presence and potential toxicity of PFCs like Perfluoro dimethylethylpentane. These compounds have been found in the blood of animals and humans worldwide, raising concerns about their environmental distribution and human exposure pathways. Their persistence and potential toxic effects necessitate ongoing research and monitoring to understand their impact on health and the environment (Lindstrom et al., 2011).

Material Science and Engineering

Perfluoro dimethylethylpentane's properties have been exploited in the development of high-performance fluorocarbon liquids for pool boiling applications. The substance offers significant heat removal capabilities through latent heat of vaporization, critical for cooling technologies in electronics and energy conversion systems. This research underscores the role of perfluorocarbons in enhancing the efficiency of thermal management systems (Emery & Kandlikar, 2017).

Thermodynamic and Physical Properties

Studies on the thermodynamic models of Perfluoro dimethylethylpentane (PP80) and its related compounds have provided comprehensive data on their vapor pressures and ideal gas isobaric heat capacities. These models are invaluable for engineering calculations in the design of organic Rankine cycle (ORC) power systems, highlighting the compound's utility in energy conversion and electronic industries (Stelt & Colonna, 2014).

Fluorochemistry

The direct gas-phase fluorination of hexafluoropropene trimers related to Perfluoro dimethylethylpentane has been explored, indicating the possibility of synthesizing highly branched perfluoroalkanes through photoinduced reactions. This research provides insights into novel synthetic pathways and the potential for creating new perfluorinated materials with unique properties (Tonelli & Tortelli, 1990).

Safety and Hazards

Perfluoro dimethylethylpentane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Research on perfluoro compounds like Perfluoro dimethylethylpentane is ongoing, with a focus on understanding their environmental impact and developing methods for their removal from contaminated soil and water . There is also interest in understanding their potential health effects .

Mechanism of Action

Target of Action

Perfluoro Dimethylethylpentane, like other per- and polyfluoroalkyl substances (PFAS), primarily targets the liver . In rodents, these PFAS induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Mode of Action

The primary mechanism of action in rodent hepatocyte-induced proliferation is the activation of peroxisome proliferator receptor alpha by PFAS . The human relevance of this mechanism is uncertain .

Biochemical Pathways

PFAS, including Perfluoro Dimethylethylpentane, affect multiple aspects of the immune system . They modulate cell signaling and nuclear receptors, such as NF-κB and PPARs . They also alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, and impact fatty acid metabolism & secondary effects on the immune system .

Pharmacokinetics

Pfas are known to be persistent and bioaccumulative . They resist degradation due to the strength of the carbon-fluorine bond, making them highly stable and resistant to biological degradation .

Result of Action

Pfas have been associated with a decrease in total serum cholesterol and ldl/vldl, significant hepatocyte proliferation, and changes in gene expression .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Perfluoro Dimethylethylpentane. PFAS are ubiquitous and extremely persistent in the environment . They can be detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood .

properties

IUPAC Name

1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F20/c10-1(4(13,14)9(27,28)29,2(11,5(15,16)17)6(18,19)20)3(12,7(21,22)23)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSLRJJTOFEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF[CF(CF3)2]2, C9F20
Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198289
Record name Perfluoro dimethylethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro dimethylethylpentane

CAS RN

50285-18-2
Record name 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50285-18-2
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Record name Perfluoro dimethylethylpentane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro dimethylethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,4,5,5,5-decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.367
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Record name PERFLUORO DIMETHYLETHYLPENTANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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